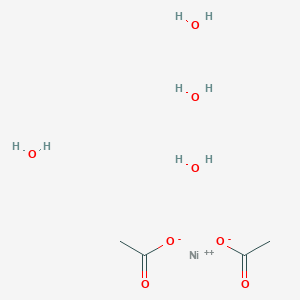
Nickel(II)-acetat-Tetrahydrat
Übersicht
Beschreibung
Nickel acetate tetrahydrate is a coordination compound with the chemical formula Ni(CH₃CO₂)₂·4H₂O. It appears as a green crystalline solid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and polar solvents, making it a versatile reagent in chemical synthesis and catalysis .
Wissenschaftliche Forschungsanwendungen
Nickel acetate tetrahydrate has a wide range of applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of nickel oxide and nickel hydroxide nanostructures, which are important in catalysis and materials science .
- Biology: Employed in the preparation of nickel-based catalysts for biochemical reactions.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
- Industry: Utilized in electroplating, dyeing textiles, and as a sealant for anodized aluminum .
Wirkmechanismus
Target of Action
Nickel acetate tetrahydrate primarily targets organic substrates, where it acts as a catalyst in various organic reactions . It facilitates the formation of carbon-carbon and carbon-heteroatom bonds .
Mode of Action
The compound functions by coordinating with organic substrates and activating them for subsequent reactions . This leads to the formation of desired products . The green tetrahydrate has been shown by X-ray crystallography to adopt an octahedral structure, the central nickel center being coordinated by four water molecules and two acetate ligands .
Biochemical Pathways
Nickel acetate tetrahydrate is involved in the synthesis of metalloprophyrazines . These are active components of membranes of anion-selective electrodes . The compound can be prepared by treating nickel or nickel(II) carbonate with acetic acid .
Pharmacokinetics
It is known that the compound is easily soluble in cold and hot water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The result of nickel acetate tetrahydrate’s action is the formation of desired products in various organic reactions . For example, it is used in the preparation of polynuclear-nickel polyoxotungstate cluster compounds, which are used in designing molecular magnets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nickel acetate tetrahydrate. For instance, its solubility in water suggests that it could be more active and stable in aqueous environments . Additionally, it is used for electroplating, indicating that it can function effectively in industrial settings .
Biochemische Analyse
Biochemical Properties
Nickel acetate tetrahydrate plays a role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules . The central nickel center of the compound is coordinated by four water molecules and two acetate ligands .
Molecular Mechanism
The molecular mechanism of action of nickel acetate tetrahydrate involves its interactions at the molecular level. It is known to bind with biomolecules and can potentially influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nickel acetate tetrahydrate can change over time. It is known to decompose when heated
Dosage Effects in Animal Models
The effects of nickel acetate tetrahydrate can vary with different dosages in animal models. It has been found that the median lethal dose (LD50) is 350 mg/kg for rats and 410 mg/kg for mice
Metabolic Pathways
Nickel acetate tetrahydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4 \text{H}_2\text{O} + \text{CO}_2 ] This reaction involves the dissolution of nickel carbonate in acetic acid, followed by the crystallization of nickel acetate tetrahydrate .
Industrial Production Methods: In industrial settings, nickel acetate tetrahydrate is produced by similar methods, often involving the use of nickel metal or nickel oxide as starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can also be dehydrated by heating or by reaction with acetic anhydride .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Nickel acetate can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel using reducing agents such as sodium borohydride.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Sodium borohydride is commonly used as a reducing agent under mild conditions.
Substitution: Various ligands can be introduced in solution under controlled pH and temperature.
Major Products:
- Nickel oxide (NiO)
- Metallic nickel (Ni)
- Nickel complexes with different ligands
Vergleich Mit ähnlichen Verbindungen
- Nickel chloride (NiCl₂)
- Nickel nitrate (Ni(NO₃)₂)
- Nickel sulfate (NiSO₄)
- Nickel acetylacetonate (Ni(C₅H₇O₂)₂)
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nickel acetate tetrahydrate involves the reaction of nickel oxide with acetic acid in the presence of water.", "Starting Materials": ["Nickel oxide", "Acetic acid", "Water"], "Reaction": [ "Add nickel oxide to a round-bottom flask", "Add acetic acid and water to the flask", "Heat the mixture under reflux for several hours", "Filter the resulting solution to remove any insoluble impurities", "Allow the solution to cool and crystallize", "Collect the crystals by filtration and wash with cold water", "Dry the crystals in a desiccator to obtain Nickel acetate tetrahydrate" ] } | |
CAS-Nummer |
6018-89-9 |
Molekularformel |
C2H6NiO3 |
Molekulargewicht |
136.76 g/mol |
IUPAC-Name |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI-Schlüssel |
GRNFHGJTPWYDPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |
Kanonische SMILES |
CC(=O)O.O.[Ni] |
| 6018-89-9 | |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
(CH3COO)2Ni.4H2O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




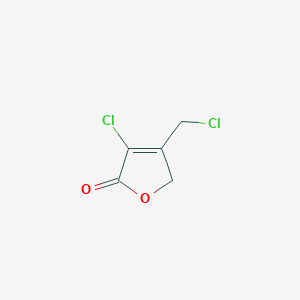

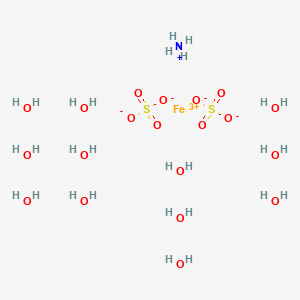


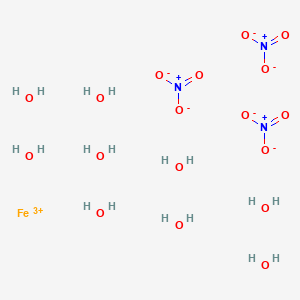
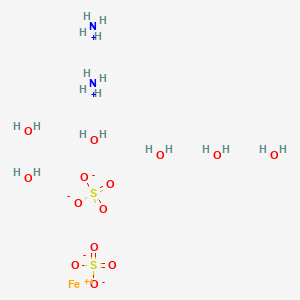
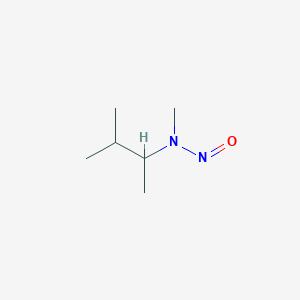

![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
